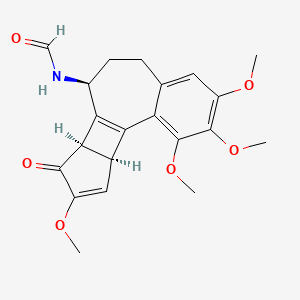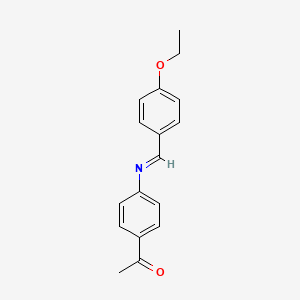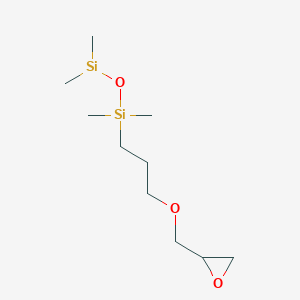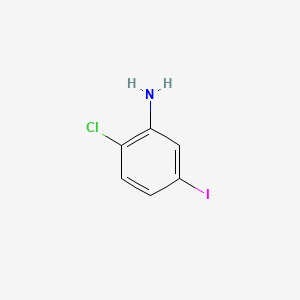
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a butenoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid typically involves the condensation of 7-hydroxy-2H-1-benzopyran-2-one with 2-methyl-2-butenoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzopyran ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Alcohols and diols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of dyes, fragrances, and as a fluorescent marker in biochemical assays
Mécanisme D'action
The mechanism of action of (E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, leading to antimicrobial effects. It may also interact with cellular receptors and signaling pathways, modulating inflammatory responses and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid
- 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside
- Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid)
Uniqueness
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid is unique due to its specific structural features, which confer distinct biological activities. Unlike other coumarin derivatives, this compound has a butenoic acid moiety that enhances its reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
16851-00-6 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.245 |
Nom IUPAC |
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid |
InChI |
InChI=1S/C14H12O5/c1-9(14(16)17)6-7-18-11-4-2-10-3-5-13(15)19-12(10)8-11/h2-6,8H,7H2,1H3,(H,16,17)/b9-6+ |
Clé InChI |
VQBQRXMOEJWRFG-RMKNXTFCSA-N |
SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C(=O)O |
Synonymes |
2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















